Hydroxyapatite Binding Affinity: Ibandronate Ranks Intermediate Among Clinical Bisphosphonates
In a controlled constant-composition kinetic study at pH 7.4, 37°C, and physiological ionic strength (0.15 M), the hydroxyapatite (HAP) adsorption affinity constants (KL) of six clinical bisphosphonates were directly compared [1]. The rank order of affinity was zoledronate > alendronate > ibandronate > risedronate > etidronate > clodronate. Thus, ibandronate occupies the middle position of the affinity spectrum: its KL is measurably greater than that of risedronate but lower than those of alendronate and zoledronate [1]. This intermediate affinity is expected to influence skeletal distribution, rate of uptake and release from bone, and offset of pharmacological action [1].
| Evidence Dimension | Hydroxyapatite binding affinity (constant composition crystal growth inhibition assay, pH 7.4) |
|---|---|
| Target Compound Data | Ibandronate: ranked 3rd out of 6 (K_L not numerically reported; affinity intermediate between alendronate and risedronate) |
| Comparator Or Baseline | Zoledronate (ranked 1st/highest), alendronate (2nd), risedronate (4th), etidronate (5th), clodronate (6th) |
| Quantified Difference | Ibandronate K_L significantly higher than risedronate K_L and significantly lower than alendronate K_L (p < 0.05); exact fold-difference not specified in the abstract. |
| Conditions | Constant composition HAP crystal growth method; 37°C, pH 7.4, ionic strength 0.15 M [1]. |
Why This Matters
Binding affinity determines bone retention and reversibility of effect; ibandronate's intermediate affinity relative to risedronate makes it a mechanistically distinct option for studies requiring an agent with balanced skeletal binding and release kinetics.
- [1] Nancollas GH, Tang R, Phipps RJ, et al. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite. Bone. 2006;38(5):617-627. doi:10.1016/j.bone.2005.05.003. PMID: 16046206. View Source
